molecular formula C8H13NO2 B2408439 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1638764-99-4

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B2408439
CAS RN: 1638764-99-4
M. Wt: 155.197
InChI Key: PJKRHYBIRWXCPO-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate, also known as BAM, is a bicyclic amine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Studies

  • Development of Building Blocks : Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate is used in the development of novel building blocks in medicinal chemistry. For instance, it is employed in the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a compound with potential applications in medicinal chemistry (Thirumoorthi & Adsool, 2016).

  • Pharmacological Applications : The compound is integral in creating bioisosteres, molecules with similar physical and chemical properties to other substances, for pharmacological applications. This includes the synthesis of bioisosteres for aromatic rings, tert-butyl groups, and alkynes, which are significant in drug design due to their metabolic stability and potential as bioisosteres (Hughes et al., 2019).

Chemical Properties and Functionalization

  • Exploring Chemical Properties : Researchers have investigated the unique structural properties of bicyclo[1.1.1]pentanes (BCPs), to which methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate belongs. Studies involve understanding the acidities and chemical reactivities of such compounds, providing insights into their potential applications in synthetic chemistry (Wiberg, 2002).

  • Enantioselective Functionalization : The compound has been used in enantioselective C–H functionalization, a process vital in creating chiral molecules. This method is employed to generate chiral substituted BCPs, highlighting the compound's versatility in synthesizing structurally complex and stereochemically rich molecules (Garlets et al., 2020).

Applications in Drug Design and Synthesis

  • Drug Design and Synthesis : Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate aids in synthesizing various pharmacologically active compounds. Its incorporation into drug scaffolds is crucial due to its ability to improve the physicochemical properties of these compounds, making them more suitable for therapeutic applications (Makarov et al., 2017).

properties

IUPAC Name

methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKRHYBIRWXCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate

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